molecular formula C19H21N3OS B2476598 N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide CAS No. 2034556-34-6

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide

Cat. No. B2476598
CAS RN: 2034556-34-6
M. Wt: 339.46
InChI Key: SNCDVPOPQVDJNF-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide, also known as DMTB, is a novel compound with potential applications in scientific research. DMTB is a small molecule that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for further investigation.

Scientific Research Applications

Heterocyclic Compound Synthesis

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzamide and its derivatives have been utilized in the synthesis of a broad range of heterocyclic compounds. These compounds are significant due to their potential applications in pharmaceuticals, agrochemicals, and materials science. For example, research by Mohareb et al. (2004) demonstrated the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives from related precursors, highlighting the versatility of these compounds in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antitumor Activity

Some derivatives of this compound have been evaluated for their antitumor properties. Shams et al. (2010) synthesized different heterocyclic derivatives and assessed their antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). This study indicates the potential of these compounds in the development of new antitumor agents (Shams, Mohareb, Helal, & Mahmoud, 2010).

Structural and Spectroscopic Characterization

The structural and spectroscopic characterization of compounds related to this compound provides essential insights into their chemical properties and potential applications. Arslan, Kazak, and Aydın (2015) performed a comprehensive study involving DFT calculations, vibrational frequency analysis, and X-ray diffraction to understand the molecular geometry and electronic properties of similar compounds. This type of research is crucial for designing compounds with desired properties for specific applications (Arslan, Kazak, & Aydın, 2015).

Anti-inflammatory Activity

Compounds structurally related to this compound have also been investigated for their anti-inflammatory activity. Sunder and Maleraju (2013) synthesized several derivatives and evaluated their anti-inflammatory properties, finding significant activity in some compounds. This suggests the potential therapeutic applications of these compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13-6-4-5-7-17(13)19(23)20-9-10-22-15(3)18(14(2)21-22)16-8-11-24-12-16/h4-8,11-12H,9-10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCDVPOPQVDJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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